(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine
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Overview
Description
(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorinated pyridine ring fused with an imidazo[1,2-a]pyridine moiety, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This is usually achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Fluorination: Introduction of the fluorine atom at the 6-position of the pyridine ring can be accomplished using electrophilic fluorinating agents such as Selectfluor.
Chiral Amination:
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and yield. This often involves:
Catalytic Reactions: Utilizing catalysts to improve reaction efficiency and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Green Chemistry Principles: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as alkyl or aryl groups.
Scientific Research Applications
(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of new pharmaceuticals, particularly for targeting neurological disorders.
Biological Studies: Employed in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as:
Receptors: Binding to G-protein coupled receptors (GPCRs) to modulate signal transduction pathways.
Enzymes: Inhibition of key enzymes involved in metabolic pathways, leading to altered cellular functions.
Ion Channels: Modulation of ion channel activity, affecting neuronal excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(6-Chloro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- (S)-1-(6-Bromo-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- (S)-1-(6-Methyl-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine
Uniqueness
The fluorine atom in (S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C14H13FN4 |
---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
(1S)-1-(6-fluoro-3-pyridin-3-ylimidazo[1,2-a]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C14H13FN4/c1-9(16)13-14(10-3-2-6-17-7-10)19-8-11(15)4-5-12(19)18-13/h2-9H,16H2,1H3/t9-/m0/s1 |
InChI Key |
MIMRZIZAZNUDGX-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=C(N2C=C(C=CC2=N1)F)C3=CN=CC=C3)N |
Canonical SMILES |
CC(C1=C(N2C=C(C=CC2=N1)F)C3=CN=CC=C3)N |
Origin of Product |
United States |
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